molecular formula C11H13FN2O B3263112 N-(4-Fluorophenyl)-L-prolinamide CAS No. 367521-34-4

N-(4-Fluorophenyl)-L-prolinamide

Cat. No.: B3263112
CAS No.: 367521-34-4
M. Wt: 208.23 g/mol
InChI Key: RBNOIQVPCOVDKE-JTQLQIEISA-N
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Description

N-(4-Fluorophenyl)-L-prolinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-L-prolinamide typically involves the reaction of 4-fluoroaniline with L-proline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Fluorophenyl)-L-prolinamide can undergo oxidation reactions, particularly at the prolinamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the prolinamide moiety.

    Reduction: Reduced derivatives of the prolinamide moiety.

    Substitution: Substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: N-(4-Fluorophenyl)-L-prolinamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-L-prolinamide involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The prolinamide moiety may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)-2-methylpropanamide
  • N-(4-Fluorophenyl)-2-phenylacetamide
  • N-(4-Fluorophenyl)-3-oxobutanamide

Comparison: N-(4-Fluorophenyl)-L-prolinamide is unique due to the presence of the L-proline moiety, which imparts specific stereochemical properties to the compound. This stereochemistry can influence the compound’s biological activity and its interactions with molecular targets. In contrast, similar compounds with different substituents or structural features may exhibit distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOIQVPCOVDKE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239552
Record name (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367521-34-4
Record name (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367521-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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